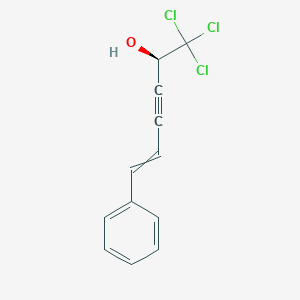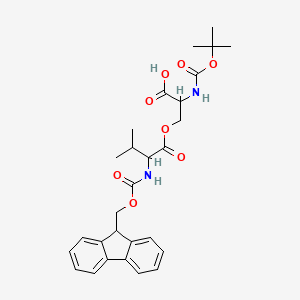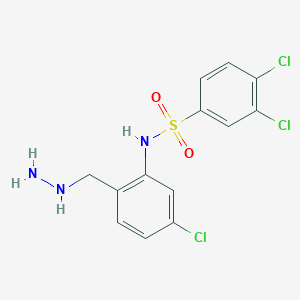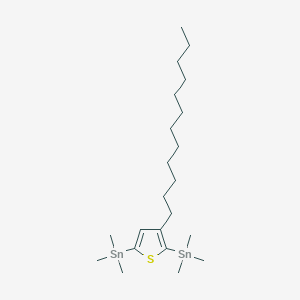![molecular formula C18H21F3N2O2 B12513836 Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B12513836.png)
Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance its stability, reactivity, and binding affinity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C18H21F3N2O2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-4-6-14(7-5-13)18(19,20)21/h4-7H,8-11H2,1-3H3 |
Clave InChI |
BXKSMGUOJKMMQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid](/img/structure/B12513766.png)

![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)


![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)

![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate](/img/structure/B12513822.png)


![2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12513849.png)
